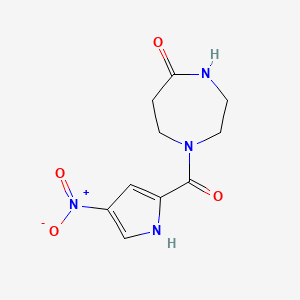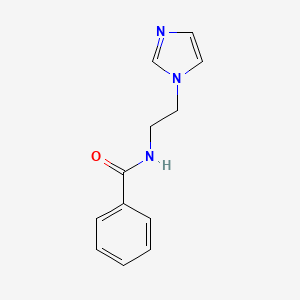
n-(2-(1h-Imidazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide: is a compound that features an imidazole ring attached to an ethyl chain, which is further connected to a benzamide group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two moieties in this compound imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-(1H-imidazol-1-yl)ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(1H-imidazol-1-yl)ethylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions: N-(2-(1H-Imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Formation of the corresponding amine from the benzamide group.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the activity of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.
類似化合物との比較
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(2-(1H-Imidazol-4-yl)ethyl)benzamide: A similar compound with the imidazole ring substituted at the 4-position instead of the 1-position.
N-(2-(1H-Benzimidazol-1-yl)ethyl)benzamide: A compound with a benzimidazole ring instead of an imidazole ring.
N-(2-(1H-Imidazol-1-yl)ethyl)acetamide: A compound with an acetamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the imidazole and benzamide moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H13N3O/c16-12(11-4-2-1-3-5-11)14-7-9-15-8-6-13-10-15/h1-6,8,10H,7,9H2,(H,14,16) |
InChIキー |
JCWPSLANKVLIFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


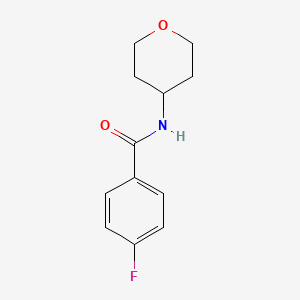
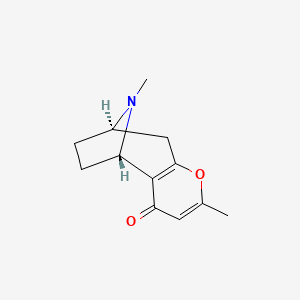
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)
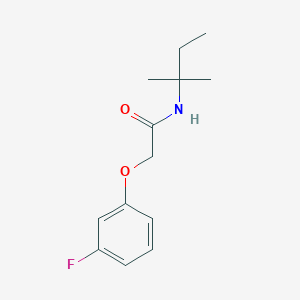
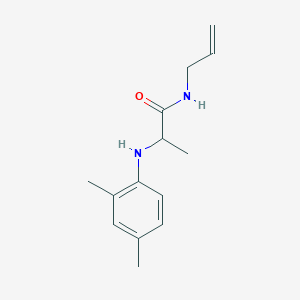
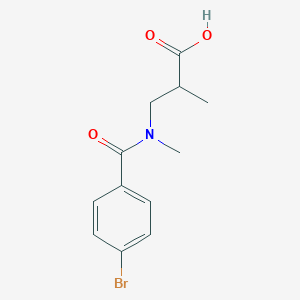

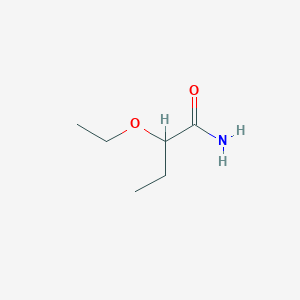
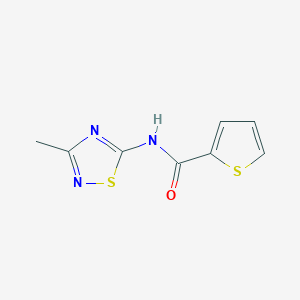
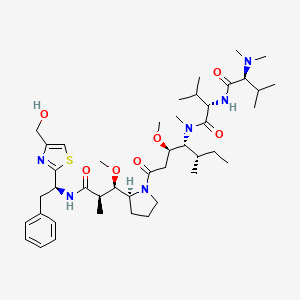
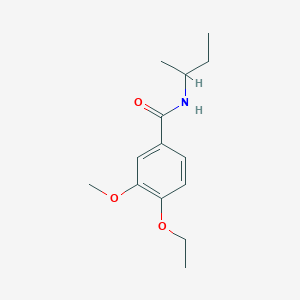
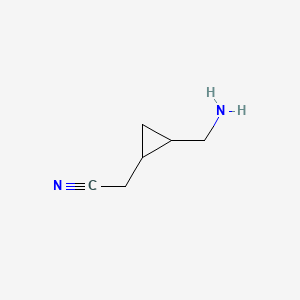
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
